molecular formula C10H13BrN2O B13913819 1-(5-Bromo-3-pyridinyl)-4-piperidinol

1-(5-Bromo-3-pyridinyl)-4-piperidinol

Cat. No.: B13913819
M. Wt: 257.13 g/mol
InChI Key: FEJPXWNTQRMXDV-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-pyridinyl)-4-piperidinol is a chemical compound with the molecular formula C10H13BrN2O It is a derivative of pyridine and piperidine, featuring a bromine atom at the 5-position of the pyridine ring and a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-pyridinyl)-4-piperidinol typically involves the bromination of 3-pyridinol followed by a reaction with piperidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-pyridinyl)-4-piperidinol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-pyridinol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 1-(5-Bromo-3-pyridinyl)-4-piperidinone.

    Reduction: Formation of 1-(3-pyridinyl)-4-piperidinol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-3-pyridinyl)-4-piperidinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-pyridinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3-pyridinyl)piperazine
  • 1-(5-Bromo-3-pyridinyl)-4-methylpiperazine
  • (5-Bromo-3-pyridinyl)-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone

Uniqueness

1-(5-Bromo-3-pyridinyl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)piperidin-4-ol

InChI

InChI=1S/C10H13BrN2O/c11-8-5-9(7-12-6-8)13-3-1-10(14)2-4-13/h5-7,10,14H,1-4H2

InChI Key

FEJPXWNTQRMXDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC(=CN=C2)Br

Origin of Product

United States

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